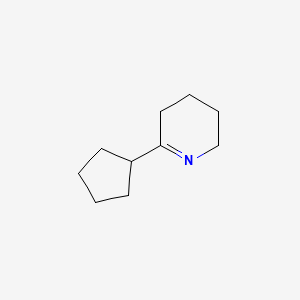
Chromium--platinum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium–platinum (1/1) is a compound consisting of equal parts chromium and platinum. Both elements belong to the transition metals group in the periodic table and exhibit unique properties that make their combination particularly interesting for various applications. Chromium is known for its hardness and high melting point, while platinum is renowned for its catalytic properties and resistance to corrosion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of chromium–platinum (1/1) typically involves the co-deposition of chromium and platinum from their respective salts in an electrochemical cell. The process requires a controlled environment to ensure the correct stoichiometry and uniform distribution of both metals. The reaction conditions often include:
Electrolyte Solution: A mixture of chromium and platinum salts dissolved in an acidic medium.
Electrode Material: Typically, a conductive substrate like graphite or a metal electrode.
Current Density: Carefully controlled to ensure the simultaneous reduction of both metal ions.
Industrial Production Methods
In industrial settings, the production of chromium–platinum (1/1) may involve high-temperature reduction processes. For instance, a mixture of chromium oxide and platinum oxide can be reduced in a hydrogen atmosphere at elevated temperatures to yield the desired compound. This method ensures high purity and uniformity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium–platinum (1/1) can undergo various chemical reactions, including:
Oxidation: Both chromium and platinum can form oxides when exposed to oxygen at high temperatures.
Reduction: The compound can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: Chromium–platinum (1/1) can participate in substitution reactions where one of the metals is replaced by another metal in the compound.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, potassium permanganate, and nitric acid.
Reducing Agents: Hydrogen gas, sodium borohydride, and hydrazine.
Reaction Conditions: High temperatures (above 500°C) and controlled atmospheres (inert or reducing).
Major Products
Oxides: Chromium oxide (Cr2O3) and platinum oxide (PtO2).
Metallic Forms: Pure chromium and platinum metals.
Applications De Recherche Scientifique
Chromium–platinum (1/1) has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Material Science: It is studied for its unique mechanical and thermal properties, making it suitable for high-temperature applications.
Electronics: The compound’s conductive properties are explored for use in electronic devices and sensors.
Biomedical Research: Chromium–platinum (1/1) is investigated for its potential use in medical implants and drug delivery systems due to its biocompatibility and resistance to corrosion.
Mécanisme D'action
The mechanism by which chromium–platinum (1/1) exerts its effects is primarily through its catalytic properties. The compound can facilitate various chemical reactions by providing an active surface for reactants to interact. The molecular targets and pathways involved include:
Activation of Hydrogen: The compound can adsorb hydrogen molecules and dissociate them into atomic hydrogen, which can then participate in hydrogenation reactions.
Oxidation Reactions: Chromium–platinum (1/1) can activate oxygen molecules, facilitating the oxidation of organic and inorganic substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium–nickel (1/1): Similar in terms of mechanical properties but less effective as a catalyst compared to chromium–platinum (1/1).
Platinum–rhodium (1/1): Known for its catalytic properties, especially in automotive catalytic converters, but more expensive than chromium–platinum (1/1).
Uniqueness
Chromium–platinum (1/1) stands out due to its unique combination of hardness, high melting point, and excellent catalytic properties. This makes it particularly valuable in applications requiring both durability and catalytic efficiency.
Propriétés
Numéro CAS |
160110-59-8 |
|---|---|
Formule moléculaire |
CrPt |
Poids moléculaire |
247.08 g/mol |
Nom IUPAC |
chromium;platinum |
InChI |
InChI=1S/Cr.Pt |
Clé InChI |
MMAADVOQRITKKL-UHFFFAOYSA-N |
SMILES canonique |
[Cr].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Methylidenepentoxy(oxido)phosphoryl] phosphate](/img/structure/B14668886.png)
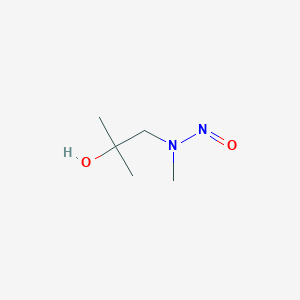
![2-[4-(2-Ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14668901.png)
![3-[2-(4-Benzoylphenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14668902.png)
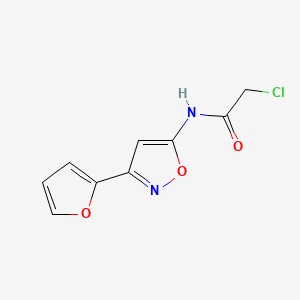
![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)
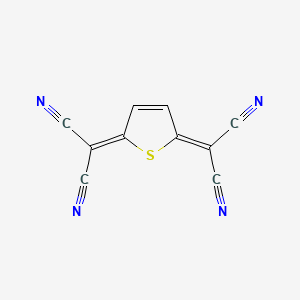

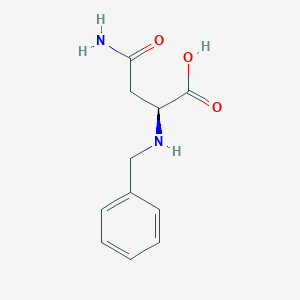

![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)
